Sodium Phenylmethanolate
Overview
Description
Sodium phenylmethanolate (SPM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble salt that is derived from phenylmethanol, an aromatic alcohol. SPM is widely used in analytical chemistry, biochemistry, and other scientific fields due to its unique properties.
Scientific Research Applications
Nutritional Management in Urea Cycle Disorders
Sodium phenylbutyrate, a derivative of Sodium Phenylmethanolate, plays a critical role in the treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidney, forming phenylacetylglutamine, which is excreted in the urine. This treatment significantly impacts the metabolism of branched-chain amino acids in patients, suggesting a potential for improved titration of protein restriction and amino acid supplementation in these patients (Scaglia, 2010).
Anticancer Properties
Sodium phenylacetate exhibits cytostatic effects and reverses malignant properties in cultured human glioblastoma cells. At pharmacologically tolerable concentrations, it induces biochemical alterations in tumor cells, similar to those observed in phenylketonuria-like conditions. This suggests that phenylacetate, by inhibiting protein prenylation and other mechanisms, may offer a novel approach for treating malignant gliomas and potentially other neoplasms (Samid et al., 1994).
Treatment of Neurological Disorders
Sodium 4-phenylbutyrate, another derivative, shows promise in treating neurological disorders like cerebral ischemic injury. It acts as a chemical chaperone, reducing the load of mutant or mislocatedproteins in the endoplasmic reticulum under stress conditions. Its neuroprotective effects include attenuating infarction volume, hemispheric swelling, apoptosis, and improving neurological status in mouse models of hypoxia-ischemia. It also inhibits ER-mediated apoptosis, indicating potential use as a novel approach for stroke treatment (Qi et al., 2004).
Application in Amyotrophic Lateral Sclerosis
In the context of amyotrophic lateral sclerosis (ALS), sodium phenylbutyrate combined with taurursodiol showed slower functional decline compared to a placebo, as measured over 24 weeks. Although secondary outcomes did not significantly differ, this suggests potential efficacy in treating ALS (Paganoni et al., 2020).
Glioma Treatment
Sodium phenylbutyrate's inhibitory effects on glioma cell proliferation, morphology, migration, and invasiveness suggest its potential as a treatment for malignant glioma. This compound reduces S phase cells, increases G0/G1 cells, and induces morphologic changes consistent with cell differentiation. It also decreases the expression of genes like urokinase and c-myc, important in glial malignancy pathogenesis (Engelhard et al., 1998).
Hydrogel Properties
In the field of materials science, sodium phenylalanine derivatives, combined with other biological hydrogelators, have shown potential in forming hydrogels with unique properties. These hydrogels form instantaneously at room temperature, offering potential applications in medicine and biology as drug carriers and models for fundamental self-assembly in pathological conditions (Travaglini et al., 2019).
Safety And Hazards
properties
IUPAC Name |
sodium;phenylmethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQULJPVXNYWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635511 | |
Record name | Sodium phenylmethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Phenylmethanolate | |
CAS RN |
20194-18-7 | |
Record name | Sodium phenylmethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium benzyloxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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